molecular formula C13H22N2O5 B8185538 [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester

[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester

Cat. No.: B8185538
M. Wt: 286.32 g/mol
InChI Key: YHKMTOYGLTZSPI-UHFFFAOYSA-N
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Description

[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl group, a cyclopropane ring, and an ethyl ester moiety. These structural elements contribute to its reactivity and potential utility in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling with acetic acid ethyl ester: The final step involves the coupling of the protected cyclopropane derivative with acetic acid ethyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and blocking their activity.

    Modulating signaling pathways: Interacting with receptors or signaling molecules to alter cellular responses.

    Inducing cellular effects: Triggering apoptosis or other cellular processes through its chemical reactivity.

Comparison with Similar Compounds

[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester can be compared with other similar compounds, such as:

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in having a tert-butyl carbamate group but differs in the presence of a dihydroxypropyl moiety instead of a cyclopropane ring.

    tert-Butyl N-(cyclopropylcarbonyl)carbamate: Shares the cyclopropane ring but lacks the acetic acid ethyl ester group.

Properties

IUPAC Name

ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-5-19-9(16)8-14-10(17)13(6-7-13)15-11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKMTOYGLTZSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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